3-(1-Formylcyclohexyl)propanenitrile
Overview
Description
3-(1-Formylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by a cyclohexane ring substituted with a formyl group and a propanenitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Formylcyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with malononitrile in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Formylcyclohexyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-(1-Carboxycyclohexyl)propanenitrile.
Reduction: 3-(1-Formylcyclohexyl)propanamine.
Substitution: 3-(1-Formylcyclohexyl)propyl ether.
Scientific Research Applications
3-(1-Formylcyclohexyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(1-Formylcyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(1-Formylcyclohexyl)propanoic acid
- 3-(1-Formylcyclohexyl)propanamine
- 3-(1-Formylcyclohexyl)propyl ether
Comparison: 3-(1-Formylcyclohexyl)propanenitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and biological activity.
Biological Activity
Overview
3-(1-Formylcyclohexyl)propanenitrile, with the chemical formula C10H15NO and a molecular weight of 165.23 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.
The synthesis of this compound typically involves the reaction of cyclohexanone with malononitrile in the presence of a base, followed by formylation. Common solvents include ethanol or methanol, with catalysts such as piperidine enhancing the reaction efficiency .
Key Reactions
- Oxidation : The formyl group can be oxidized to a carboxylic acid using potassium permanganate.
- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, replacing the nitrile group with other nucleophiles .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further investigation in cancer therapeutics .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |
Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines through caspase activation. |
Study C | Synthetic applications | Used as an intermediate in synthesizing more complex organic compounds. |
Properties
IUPAC Name |
3-(1-formylcyclohexyl)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-4-7-10(9-12)5-2-1-3-6-10/h9H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVHVOKGEPWABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457876 | |
Record name | 3-(1-formylcyclohexyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58886-81-0 | |
Record name | 3-(1-formylcyclohexyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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